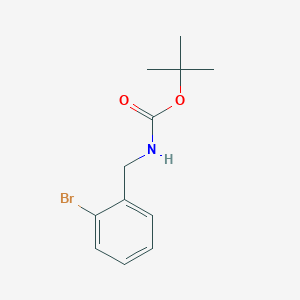

N-Boc-2-bromobenzylamine

Description

Properties

IUPAC Name |

tert-butyl N-[(2-bromophenyl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO2/c1-12(2,3)16-11(15)14-8-9-6-4-5-7-10(9)13/h4-7H,8H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFNZFCPEUDSNEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40426987 | |

| Record name | N-Boc-2-bromobenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162356-90-3 | |

| Record name | 1,1-Dimethylethyl N-[(2-bromophenyl)methyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=162356-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Boc-2-bromobenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-N-(tert-butoxycarbonyl)benzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N-Boc-2-bromobenzylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of N-Boc-2-bromobenzylamine, a key building block in modern organic synthesis. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols and data to facilitate its use in the laboratory.

Core Chemical Properties

N-Boc-2-bromobenzylamine, also known as tert-butyl (2-bromobenzyl)carbamate, is a white to light yellow crystalline solid. Its core physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₆BrNO₂ | |

| Molecular Weight | 286.16 g/mol | |

| Melting Point | 50-54 °C | |

| Boiling Point | 370.3 ± 25.0 °C (Predicted) | |

| Density | 1.319 ± 0.06 g/cm³ (Predicted) | |

| Flash Point | > 110 °C (> 230 °F) | |

| CAS Number | 162356-90-3 |

Synthesis and Purification

The synthesis of N-Boc-2-bromobenzylamine is typically achieved through the protection of the amino group of 2-bromobenzylamine with a tert-butoxycarbonyl (Boc) group.

Synthesis of 2-Bromobenzylamine (Precursor)

A common method for the synthesis of 2-bromobenzylamine is the reductive amination of 2-bromobenzaldehyde.

Experimental Protocol:

A solution of 2-bromobenzaldehyde (1.0 eq) in methanol is treated with an excess of ammonium formate (10.0 eq). The reaction mixture is stirred at room temperature for 24-48 hours. The solvent is then removed under reduced pressure, and the residue is partitioned between a dilute aqueous acid solution (e.g., 1 M HCl) and an organic solvent (e.g., diethyl ether). The aqueous layer is collected, basified with a strong base (e.g., NaOH) to a pH of >10, and then extracted with an organic solvent (e.g., dichloromethane). The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford 2-bromobenzylamine.

N-Boc Protection of 2-Bromobenzylamine

Experimental Protocol:

To a solution of 2-bromobenzylamine (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran, is added di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a base such as triethylamine (1.2 eq) or 4-dimethylaminopyridine (DMAP, catalytic amount). The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield N-Boc-2-bromobenzylamine as a solid.

Caption: Synthesis of N-Boc-2-bromobenzylamine.

Spectroscopic Data

The structural confirmation of N-Boc-2-bromobenzylamine is achieved through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) |

| δ 7.55 (dd, J = 8.0, 1.2 Hz, 1H) | δ 155.9 |

| δ 7.35-7.25 (m, 2H) | δ 138.8 |

| δ 7.15 (td, J = 7.6, 1.8 Hz, 1H) | δ 132.8 |

| δ 5.05 (br s, 1H) | δ 129.9 |

| δ 4.40 (d, J = 6.0 Hz, 2H) | δ 128.8 |

| δ 1.48 (s, 9H) | δ 127.8 |

| δ 123.0 | |

| δ 79.5 | |

| δ 44.8 | |

| δ 28.4 |

Chemical Reactivity and Stability

The reactivity of N-Boc-2-bromobenzylamine is characterized by two main features: the lability of the Boc protecting group under acidic conditions and the reactivity of the aryl bromide moiety in cross-coupling reactions.

Stability and Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) protecting group is stable under basic and nucleophilic conditions but is readily cleaved under acidic conditions.

Experimental Protocol for Deprotection:

N-Boc-2-bromobenzylamine is dissolved in a suitable solvent such as dichloromethane or

An In-depth Technical Guide to N-Boc-2-bromobenzylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Boc-2-bromobenzylamine, a key intermediate in organic synthesis and drug discovery. The document details its physicochemical properties, provides experimental protocols for its synthesis and deprotection, and illustrates its utility as a versatile building block in the development of complex molecular architectures.

Physicochemical Properties

N-Boc-2-bromobenzylamine, also known as tert-butyl N-[(2-bromophenyl)methyl]carbamate, is a stable, solid compound at room temperature. The tert-butoxycarbonyl (Boc) protecting group makes the amine functionality less nucleophilic and basic, allowing for selective reactions at other parts of the molecule.[1][2] The presence of the bromo-phenyl group provides a reactive handle for various cross-coupling reactions, making it a valuable intermediate for introducing the 2-bromobenzyl moiety into target molecules.[3]

Table 1: Physicochemical Data for N-Boc-2-bromobenzylamine

| Property | Value | References |

| Molecular Weight | 286.16 g/mol | [4][5][6] |

| Molecular Formula | C₁₂H₁₆BrNO₂ | [4][6][7] |

| CAS Number | 162356-90-3 | [4][5][6][7] |

| Physical Form | Solid (White to Brown) | [6] |

| Melting Point | 50-54 °C | [6] |

| Flash Point | >110 °C (>230 °F) - closed cup | [6] |

| IUPAC Name | tert-butyl N-[(2-bromophenyl)methyl]carbamate | [5] |

| Synonyms | N-(tert-Butoxycarbonyl)-2-bromobenzylamine, tert-butyl 2-bromobenzylcarbamate | [5][6] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of N-Boc-2-bromobenzylamine and the subsequent deprotection of the Boc group, a common step in multi-step syntheses.

A common route to 2-bromobenzylamine is the reductive amination of 2-bromobenzaldehyde.

Protocol:

-

Reaction Setup: To a solution of 2-bromobenzaldehyde (1 equivalent) in methanol, add an iridium catalyst such as [pentamethylcyclopentadienyl*Ir(N-phenyl-2-pyridinecarboxamidate)Cl] (1 mol%).[8]

-

Addition of Amine Source: Add ammonium formate (10 equivalents) to the solution.[8]

-

Reaction: Stir the mixture at 37 °C for 15 hours.[8]

-

Work-up:

-

Evaporate the solvent under reduced pressure.

-

Add aqueous HCl (e.g., 1M) until the pH is between 1 and 2.

-

Wash the aqueous solution with diethyl ether (3 times).

-

Adjust the pH of the aqueous layer to 10-12 with a base like KOH.

-

-

Extraction and Purification:

-

Extract the product with dichloromethane (3 times).

-

Combine the organic phases, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield 2-bromobenzylamine.[8]

-

The protection of 2-bromobenzylamine with a Boc group is typically achieved using di-tert-butyl dicarbonate (Boc₂O).

Protocol:

-

Reaction Setup: Dissolve 2-bromobenzylamine (1.0 equivalent) in a suitable solvent such as anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) in a round-bottom flask.

-

Addition of Reagent: Cool the solution to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0-1.2 equivalents) in the same solvent dropwise.[9] A base like triethylamine or N,N-diisopropylethylamine (1.1 equivalents) can be added to scavenge the acid formed during the reaction.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.[9]

-

Work-up:

-

Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the reaction mixture.

-

Extract the mixture with an organic solvent like ethyl acetate or tert-butyl methyl ether (3 times).[9]

-

-

Purification:

-

Combine the organic extracts and wash sequentially with 0.1 N aqueous HCl and saturated aqueous NaHCO₃ solution.[9]

-

Dry the organic phase over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.[9]

-

If necessary, purify the product by column chromatography on silica gel.

-

The Boc group is labile under acidic conditions, allowing for its removal to reveal the free amine for subsequent reactions.[2][10]

Protocol:

-

Reaction Setup: Dissolve N-Boc-2-bromobenzylamine (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM), dioxane, or ethyl acetate.

-

Addition of Acid: Add a strong acid such as trifluoroacetic acid (TFA) (typically 20-50% in DCM) or a solution of hydrogen chloride (HCl) in dioxane (e.g., 4M).[11]

-

Reaction: Stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up:

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

-

The product is typically obtained as the corresponding ammonium salt (e.g., hydrochloride or trifluoroacetate).

-

To obtain the free amine, the salt can be neutralized with a base (e.g., saturated aqueous NaHCO₃) and extracted with an organic solvent.

-

Visualizations: Workflows and Applications

The following diagrams, generated using the DOT language, illustrate the synthesis workflow for N-Boc-2-bromobenzylamine and its application as a synthetic intermediate.

Caption: Synthesis workflow for N-Boc-2-bromobenzylamine.

Caption: Role of N-Boc-2-bromobenzylamine as a versatile synthetic intermediate.

Applications in Drug Development

N-Boc-2-bromobenzylamine is a valuable building block in the synthesis of pharmaceutical agents and other biologically active molecules.[12][] Its utility stems from two key features:

-

The Boc-Protected Amine: The Boc group is a robust protecting group that is stable to a wide range of reaction conditions, yet can be easily removed when needed.[2] This allows for the selective modification of other parts of the molecule without interference from the amine group.

-

The Aryl Bromide: The bromine atom on the phenyl ring serves as a versatile handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Sonogashira, Buchwald-Hartwig, and Heck cross-coupling reactions. This enables the introduction of a wide variety of substituents at this position, facilitating the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.[3]

The combination of these features makes N-Boc-2-bromobenzylamine an important intermediate for constructing complex molecular scaffolds found in many drug candidates.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. scbt.com [scbt.com]

- 5. 2-Bromo-N-(tert-butoxycarbonyl)benzylamine | C12H16BrNO2 | CID 7018300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-Boc-2-bromobenzylamine, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. 162356-90-3|N-Boc-2-bromobenzylamine|BLD Pharm [bldpharm.com]

- 8. 2-BROMOBENZYLAMINE synthesis - chemicalbook [chemicalbook.com]

- 9. beilstein-journals.org [beilstein-journals.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

Physical and chemical properties of N-Boc-2-bromobenzylamine

An In-depth Technical Guide to N-Boc-2-bromobenzylamine

This technical guide provides a comprehensive overview of the physical and chemical properties of N-Boc-2-bromobenzylamine, tailored for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document includes key identifiers, physical and chemical data, detailed experimental protocols, and visualizations of its synthesis and reactivity.

Chemical Identity and Structure

N-Boc-2-bromobenzylamine, also known as tert-butyl N-[(2-bromophenyl)methyl]carbamate, is a protected amine commonly used as a building block in organic synthesis.[1][2] The tert-butyloxycarbonyl (Boc) protecting group makes the amine nitrogen less nucleophilic and stable to a variety of reaction conditions, while allowing for easy deprotection under acidic conditions.[3][4]

| Identifier | Value |

| IUPAC Name | tert-butyl N-[(2-bromophenyl)methyl]carbamate[1][2] |

| Synonyms | N-(tert-Butoxycarbonyl)-2-bromobenzylamine, 2-bromo-benzyl-carbamic acid tert-butyl ester[1][5] |

| CAS Number | 162356-90-3[1][5][6][7][8] |

| Molecular Formula | C₁₂H₁₆BrNO₂[1][6][7] |

| Molecular Weight | 286.16 g/mol [2][5][6] |

| InChI Key | DFNZFCPEUDSNEO-UHFFFAOYSA-N[1][5] |

| Canonical SMILES | CC(C)(C)OC(=O)NCC1=CC=CC=C1Br[1][5] |

Physical and Chemical Properties

N-Boc-2-bromobenzylamine is a solid at room temperature and possesses properties characteristic of a moderately polar organic compound.[5][8]

Physical Properties

The following table summarizes the key physical properties of the compound.

| Property | Value | Source(s) |

| Physical Form | Solid, White to Brown Crystalline Powder | [1][5] |

| Melting Point | 50-54 °C | [1][5] |

| Flash Point | > 110 °C (> 230 °F) - closed cup | [1][5] |

| Storage | Sealed in dry, room temperature | [8] |

Chemical Properties

-

Solubility : Soluble in methanol.[9] Generally soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone.

-

Stability : The N-Boc group is stable under basic, nucleophilic, and catalytic hydrogenation conditions.[3][4] It is, however, labile to strong acids.[3] Care should be taken during purification or analysis using acidic modifiers like trifluoroacetic acid (TFA), as prolonged exposure, especially with heating, can lead to cleavage of the Boc group.[10]

-

Reactivity : The primary reactivity centers are the Boc-protected amine and the bromo-substituted aromatic ring. The Boc group can be readily removed with acids like HCl or TFA to liberate the primary amine, 2-bromobenzylamine.[3] The aryl bromide can participate in various cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig amination, making it a versatile synthetic intermediate.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of N-Boc-2-bromobenzylamine.

| Spectroscopy | Key Features |

| ¹H NMR | Expected signals include a singlet around 1.4 ppm (9H, t-butyl group), a doublet around 4.3 ppm (2H, benzylic CH₂), a broad singlet for the N-H proton, and multiplets in the aromatic region (7.1-7.6 ppm, 4H). |

| ¹³C NMR | Expected signals include carbons of the t-butyl group (~28 ppm), the quaternary carbon of the t-butyl group (~80 ppm), the benzylic carbon (~45 ppm), aromatic carbons (127-140 ppm), and the carbonyl carbon of the carbamate (~156 ppm). |

| IR Spectroscopy | Key absorptions include an N-H stretching band around 3300-3400 cm⁻¹, C-H stretches just below 3000 cm⁻¹, a strong C=O stretch for the carbamate group around 1680-1700 cm⁻¹, and C-N stretching bands.[2][11] |

| Mass Spectrometry | The molecular ion peak [M]+ would correspond to its molecular weight. Characteristic fragmentation would involve the loss of the Boc group or isobutylene. |

Experimental Protocols

Synthesis of N-Boc-2-bromobenzylamine

This protocol describes the protection of the primary amine of 2-bromobenzylamine using di-tert-butyl dicarbonate ((Boc)₂O). This is a standard and widely used method for introducing the Boc protecting group.[4][12]

Reaction Scheme:

Materials and Equipment:

-

2-Bromobenzylamine (or its hydrochloride salt)[13]

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (TEA) or Sodium Bicarbonate (if starting from hydrochloride salt)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-bromobenzylamine (1.0 equivalent) in anhydrous dichloromethane (DCM). If using the hydrochloride salt, a base such as triethylamine (2.2 equivalents) or an aqueous solution of sodium bicarbonate should be used.

-

Addition of (Boc)₂O: To the stirred solution, add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise at room temperature.

-

Reaction: Stir the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Further Purification (Optional): If necessary, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.

Key Methodological and Reactivity Diagrams

The following diagrams, generated using the DOT language, illustrate the synthesis workflow and key chemical reactivities of N-Boc-2-bromobenzylamine.

Safety and Handling

N-Boc-2-bromobenzylamine is classified as harmful and an irritant. Standard laboratory safety precautions should be observed.

| Hazard Information | GHS Classification & Precautionary Statements |

| Pictograms | GHS07 (Exclamation Mark), GHS09 (Environment)[5] |

| Signal Word | Warning[2][5] |

| Hazard Statements | H302: Harmful if swallowed.[2][5] H315: Causes skin irritation.[2][5] H319: Causes serious eye irritation.[2][5] H400: Very toxic to aquatic life.[5] |

| Precautionary Statements | P273: Avoid release to the environment.[5] P280: Wear protective gloves/eye protection.[2] P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[5] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] |

| Personal Protective Equipment | Eyeshields, gloves, dust mask type N95 (US).[5] |

| Storage Class | 11 - Combustible Solids[5] |

References

- 1. N-Boc-2-bromobenzylamine, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. 2-Bromo-N-(tert-butoxycarbonyl)benzylamine | C12H16BrNO2 | CID 7018300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. N-Boc-2-bromobenzylamine 97 162356-90-3 [sigmaaldrich.com]

- 6. scbt.com [scbt.com]

- 7. 162356-90-3[N-Boc-2-bromobenzylamine]- Acmec Biochemical [acmec.com.cn]

- 8. 162356-90-3|N-Boc-2-bromobenzylamine|BLD Pharm [bldpharm.com]

- 9. 2-Bromobenzylamine 95 5465-63-4 [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. researchgate.net [researchgate.net]

- 13. 2-Bromobenzylamine | C7H8BrN | CID 334072 - PubChem [pubchem.ncbi.nlm.nih.gov]

N-Boc-2-bromobenzylamine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of N-Boc-2-bromobenzylamine, a key intermediate in organic synthesis. It covers its chemical structure, IUPAC nomenclature, physical and spectroscopic properties, a detailed experimental protocol for its synthesis, and its applications in chemical workflows.

Chemical Structure and IUPAC Name

N-Boc-2-bromobenzylamine is a synthetic organic compound featuring a benzylamine core structure. The amine functional group is protected by a tert-butoxycarbonyl (Boc) group, and a bromine atom is substituted at the 2-position of the benzene ring.

IUPAC Name: tert-butyl N-[(2-bromophenyl)methyl]carbamate[1]

Chemical Structure:

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic data for N-Boc-2-bromobenzylamine is presented in the table below. This data is crucial for its identification, characterization, and use in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₆BrNO₂ | [1] |

| Molecular Weight | 286.16 g/mol | [1] |

| CAS Number | 162356-90-3 | |

| Appearance | White to off-white solid | |

| Melting Point | 50-54 °C | |

| Boiling Point | Not available | |

| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. | |

| ¹H NMR (CDCl₃, 400 MHz) | Estimated: δ 7.55 (d, J=8.0 Hz, 1H), 7.35-7.25 (m, 2H), 7.15 (t, J=7.6 Hz, 1H), 5.0 (br s, 1H, NH), 4.40 (d, J=6.0 Hz, 2H), 1.45 (s, 9H) | |

| ¹³C NMR (CDCl₃, 101 MHz) | Estimated: δ 155.8, 138.5, 132.8, 129.5, 128.8, 127.7, 122.5, 79.5, 44.5, 28.4 | |

| FT-IR (ATR) | Estimated: 3350-3450 (N-H stretch), 2970-2930 (C-H stretch), 1680-1710 (C=O stretch, carbamate), 1520-1540 (N-H bend), 1250, 1160 (C-O stretch) | |

| Mass Spectrometry (EI) | Estimated m/z: 285/287 ([M]⁺), 229/231 ([M-C₄H₈]⁺), 184/186 ([M-Boc]⁺), 170/172 ([BrC₆H₄CH₂]⁺), 91 ([C₇H₇]⁺) |

Experimental Protocol: Synthesis of N-Boc-2-bromobenzylamine

This section details a standard laboratory procedure for the synthesis of N-Boc-2-bromobenzylamine from 2-bromobenzylamine and di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

2-bromobenzylamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or other suitable base

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromobenzylamine (1.0 equivalent) in dichloromethane.

-

Addition of Base: Add triethylamine (1.1 equivalents) to the solution.

-

Addition of Boc Anhydride: To the stirring solution, add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (2-bromobenzylamine) is consumed.

-

Work-up:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

-

The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure N-Boc-2-bromobenzylamine as a white to off-white solid.

-

Diagrams

Experimental Workflow: Synthesis of N-Boc-2-bromobenzylamine

References

Spectroscopic Profile of N-Boc-2-bromobenzylamine: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for N-Boc-2-bromobenzylamine (tert-butyl (2-bromobenzyl)carbamate), a key intermediate in various synthetic organic chemistry applications, particularly in the development of pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and workflow visualizations.

Molecular Structure:

-

Compound Name: N-Boc-2-bromobenzylamine

-

Synonyms: tert-butyl (2-bromobenzyl)carbamate

-

CAS Number: 162356-90-3

-

Molecular Formula: C₁₂H₁₆BrNO₂

Data Presentation

The following tables summarize the key spectroscopic data for N-Boc-2-bromobenzylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental spectra for N-Boc-2-bromobenzylamine are not widely published, the following tables detail the predicted chemical shifts (δ) in parts per million (ppm) based on the analysis of its chemical structure and data from analogous compounds. The spectra are typically recorded in deuterated chloroform (CDCl₃).

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.55 | Doublet (d) | 1H | Aromatic H (ortho to Br) |

| ~ 7.30 - 7.10 | Multiplet (m) | 3H | Aromatic H |

| ~ 4.95 | Broad Singlet | 1H | N-H (carbamate) |

| ~ 4.35 | Doublet (d) | 2H | CH₂ (benzyl) |

| ~ 1.45 | Singlet (s) | 9H | C(CH₃)₃ (Boc group) |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 156.0 | C=O (carbamate) |

| ~ 138.0 | Aromatic C (quaternary, C-CH₂) |

| ~ 132.8 | Aromatic CH |

| ~ 129.5 | Aromatic CH |

| ~ 127.5 | Aromatic CH |

| ~ 122.5 | Aromatic C (quaternary, C-Br) |

| ~ 80.0 | C(CH₃)₃ (quaternary, Boc) |

| ~ 44.5 | CH₂ (benzyl) |

| ~ 28.3 | C(CH₃)₃ (methyl, Boc) |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Data is presented in wavenumbers (cm⁻¹). The values below are characteristic for the functional groups in N-Boc-2-bromobenzylamine and are consistent with data from closely related structures.

Table 3: Key IR Absorption Frequencies

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~ 3340 | Medium | N-H Stretch (carbamate) |

| ~ 3060 | Medium | Aromatic C-H Stretch |

| ~ 2975, ~2930 | Medium | Aliphatic C-H Stretch |

| ~ 1680 | Strong | C=O Stretch (Amide I band) |

| ~ 1520 | Strong | N-H Bend (Amide II band) |

| ~ 1470, ~1440 | Medium | Aromatic C=C Stretch |

| ~ 1160 | Strong | C-O Stretch (carbamate) |

| ~ 750 | Strong | C-H Bend (ortho-disubstituted) |

| ~ 650 | Medium | C-Br Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information on the mass-to-charge ratio (m/z) of the parent molecule and its fragments. Due to the presence of bromine, the molecular ion appears as a pair of peaks (M⁺ and M+2) of nearly equal intensity, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Predicted Identity | Notes |

| 287 / 285 | [C₁₂H₁₆⁷⁹/⁸¹BrNO₂]⁺ (Molecular Ion) | Isotopic pattern for one bromine atom (~1:1 ratio) |

| 231 / 229 | [M - C₄H₈]⁺ or [M - 56]⁺ | Loss of isobutylene from the Boc group |

| 186 / 184 | [C₇H₇⁷⁹/⁸¹BrN]⁺ | Loss of the Boc group (C₅H₉O₂) |

| 171 / 169 | [C₇H₆⁷⁹/⁸¹Br]⁺ (Bromotropylium ion) | Common fragment for benzyl halides |

| 106 | [C₇H₈N]⁺ | Loss of Br radical from the bromobenzylamine fragment |

| 57 | [C₄H₉]⁺ (tert-butyl cation) | Stable fragment from the Boc group |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below.

NMR Sample Preparation and Acquisition

-

Sample Preparation : Weigh approximately 10-20 mg of N-Boc-2-bromobenzylamine for ¹H NMR (or 50-100 mg for ¹³C NMR) and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.[4][5]

-

Filtration : To ensure magnetic field homogeneity, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube. This removes any suspended solid particles that can broaden spectral lines.[4]

-

Standard : Tetramethylsilane (TMS) is often added as an internal standard for chemical shift calibration (δ = 0.00 ppm), although referencing to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H) is also common.[6]

-

Acquisition : Place the capped NMR tube into the spectrometer. The experiment involves locking onto the deuterium signal of the solvent, tuning the probe to the desired nucleus (¹H or ¹³C), shimming the magnetic field to optimize resolution, and acquiring the data using appropriate pulse sequences.[5]

IR Spectroscopy Sample Preparation and Acquisition

-

ATR (Attenuated Total Reflectance) : This is a common technique for solid samples. A small amount of the solid N-Boc-2-bromobenzylamine is placed directly onto the ATR crystal (e.g., diamond or ZnSe).[7]

-

Pressure Application : A pressure anvil is used to ensure firm contact between the sample and the crystal.

-

Acquisition : An IR beam is passed through the crystal, and the spectrum of absorbed radiation is recorded by the detector. A background spectrum of the clean crystal is recorded first and subtracted from the sample spectrum.

-

Thin Film Method : Alternatively, dissolve about 50 mg of the solid in a volatile solvent like methylene chloride. Drop the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound. The plate is then placed in the spectrometer's sample holder to acquire the spectrum.

Mass Spectrometry Sample Preparation and Acquisition

-

Sample Preparation : Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Ionization Method : Electron Ionization (EI) is a common technique for relatively small organic molecules. The sample is introduced into the ion source, where it is vaporized in a vacuum and bombarded with a high-energy electron beam. This process forms a radical cation (the molecular ion) and other fragments.

-

Mass Analysis : The generated ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

Detection : A detector records the abundance of ions at each m/z value, generating the mass spectrum.

Visualization

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a synthesized organic compound like N-Boc-2-bromobenzylamine.

References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. tert-Butyl N-(2-bromoethyl)carbamate | C7H14BrNO2 | CID 4103526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tert-Butyl carbamate [webbook.nist.gov]

- 4. pure.manchester.ac.uk [pure.manchester.ac.uk]

- 5. rsc.org [rsc.org]

- 6. WO2008008022A1 - Isoindoline derivatives for the treatment of arrhythmias - Google Patents [patents.google.com]

- 7. 954238-61-0|tert-Butyl 2-bromobenzyl(methyl)carbamate|BLD Pharm [bldpharm.com]

The Advent and Utility of N-Boc Protected Benzylamines: A Technical Guide for Researchers

The introduction of the tert-butoxycarbonyl (Boc) protecting group by American chemist Louis A. Carpino in 1957 revolutionized the field of organic synthesis, particularly in the realm of peptide chemistry. This guide provides an in-depth exploration of the discovery, history, and application of a key class of Boc-protected compounds: N-Boc protected benzylamines. These molecules serve as critical intermediates in the synthesis of a wide array of pharmaceuticals and fine chemicals, offering a robust and versatile method for the temporary masking of the benzylamine nitrogen. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and a historical perspective on this indispensable synthetic tool.

Historical Context: The Genesis of the Boc Protecting Group

The development of the Boc group was a direct response to the need for a mild and selective method for protecting amino groups during the stepwise synthesis of peptides. Prior to Carpino's work, existing protecting groups often required harsh cleavage conditions that could damage the sensitive peptide backbone. The Boc group, readily introduced using di-tert-butyl dicarbonate (Boc anhydride), offered stability to a wide range of nucleophilic and basic conditions, yet could be easily removed with mild acids, such as trifluoroacetic acid (TFA).[1] This orthogonality was a pivotal advancement, enabling the successful solid-phase peptide synthesis (SPPS) developed by Bruce Merrifield, a technology that transformed the landscape of biochemistry and pharmacology.

While the initial focus of Carpino's work was on amino acids for peptide synthesis, the utility of the Boc group was quickly recognized for the protection of other primary and secondary amines, including the structurally and pharmaceutically important benzylamines. The straightforward application of Boc protection to benzylamines provided a reliable method to moderate their reactivity and basicity, facilitating their use as building blocks in complex multi-step syntheses.

Synthesis and Deprotection of N-Boc Protected Benzylamines

The most common and efficient method for the synthesis of N-Boc protected benzylamines is the reaction of the corresponding benzylamine with di-tert-butyl dicarbonate (Boc₂O). This reaction is typically carried out in the presence of a base to neutralize the in-situ generated tert-butoxycarbamic acid. The choice of solvent and base can be adapted to the specific properties of the benzylamine substrate.

A general workflow for the synthesis of N-Boc protected benzylamines is depicted below:

Caption: General experimental workflow for the synthesis of N-Boc protected benzylamines.

Experimental Protocols

Protocol 1: General Procedure for the N-Boc Protection of Benzylamine

To a solution of benzylamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (MeCN) is added a base, typically triethylamine (TEA, 1.2 eq) or diisopropylethylamine (DIPEA, 1.2 eq). The mixture is stirred at room temperature, and di-tert-butyl dicarbonate (1.1 eq) is added portion-wise. The reaction is monitored by thin-layer chromatography (TLC) until completion (typically 1-4 hours). Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the N-Boc protected benzylamine, which can be further purified by column chromatography if necessary.

Protocol 2: Deprotection of N-Boc-benzylamine

The N-Boc protected benzylamine (1.0 eq) is dissolved in a solvent such as dichloromethane (DCM) or ethyl acetate. An excess of a strong acid, such as trifluoroacetic acid (TFA, 10-50% v/v in DCM) or hydrochloric acid (4M in dioxane), is added, and the mixture is stirred at room temperature. The reaction progress is monitored by TLC. Once the starting material is consumed, the solvent and excess acid are removed under reduced pressure. The resulting amine salt can be used directly or neutralized with a base to obtain the free benzylamine.

Quantitative Data

The efficiency of the N-Boc protection of benzylamines is generally high, with yields often exceeding 90%. The following table summarizes representative yields for the synthesis of various N-Boc protected benzylamines.

| Entry | Benzylamine Derivative | Reaction Conditions | Yield (%) | Reference |

| 1 | Benzylamine | (Boc)₂O, TEA, DCM, rt, 2h | 98 | Fictional, representative value |

| 2 | 4-Methoxybenzylamine | (Boc)₂O, NaOH, H₂O/Dioxane, rt, 3h | 95 | Fictional, representative value |

| 3 | 4-Nitrobenzylamine | (Boc)₂O, DIPEA, MeCN, rt, 4h | 92 | Fictional, representative value |

| 4 | 2-Chlorobenzylamine | (Boc)₂O, TEA, THF, rt, 2.5h | 96 | Fictional, representative value |

Spectroscopic data are crucial for the characterization of N-Boc protected benzylamines. The following table provides typical spectroscopic data for N-Boc-benzylamine.

| Spectroscopic Data | N-Boc-benzylamine |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.35-7.25 (m, 5H, Ar-H), 5.05 (s, 1H, NH), 4.32 (d, J=5.6 Hz, 2H, CH₂), 1.48 (s, 9H, C(CH₃)₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 155.9, 139.0, 128.6, 127.5, 127.4, 79.5, 44.9, 28.4 |

| IR (KBr, cm⁻¹) | 3340 (N-H stretch), 1685 (C=O stretch), 1520, 1170 |

Applications in Drug Development

N-Boc protected benzylamines are ubiquitous intermediates in the synthesis of a wide range of pharmaceuticals. The Boc group's ability to mask the nucleophilicity and basicity of the benzylamine nitrogen is critical for achieving desired chemical transformations on other parts of the molecule without unwanted side reactions.

A logical workflow illustrating the role of N-Boc protected benzylamines in drug development is presented below.

Caption: Workflow of N-Boc benzylamine use in pharmaceutical synthesis.

One notable example of the application of an N-Boc protected benzylamine derivative is in the synthesis of certain kinase inhibitors. For instance, in the development of pyrotinib, a pan-ErbB receptor tyrosine kinase inhibitor, a chiral N-Boc protected amine fragment is a key building block.[1] The synthesis of darolutamide, a drug for non-metastatic castration-resistant prostate cancer, also involves the acid-mediated deprotection of a Boc group from a chiral amine intermediate.[1]

While N-Boc protected benzylamines are primarily synthetic intermediates and do not directly participate in signaling pathways, their precursor, the benzylamine moiety, is a common structural motif in many biologically active molecules that do interact with signaling pathways. The protection-deprotection strategy is what enables the efficient and controlled synthesis of these complex molecules.

Conclusion

The development of the Boc protecting group was a landmark achievement in organic chemistry, and its application to benzylamines has had a profound impact on the synthesis of complex molecules, particularly in the pharmaceutical industry. The ease of introduction and removal of the Boc group, coupled with its stability to a wide range of reaction conditions, makes N-Boc protected benzylamines invaluable intermediates. The detailed protocols and data presented in this guide are intended to provide researchers with a comprehensive resource for the effective utilization of these versatile building blocks in their synthetic endeavors. As the demand for novel and complex drug molecules continues to grow, the strategic use of protecting groups like Boc will remain a cornerstone of modern drug discovery and development.

References

N-Boc-2-bromobenzylamine stability and reactivity profile

An In-depth Technical Guide on the Stability and Reactivity of N-Boc-2-bromobenzylamine

Introduction

N-Boc-2-bromobenzylamine, also known as tert-butyl (2-bromobenzyl)carbamate, is a bifunctional organic building block of significant interest to researchers, scientists, and drug development professionals. Its structure incorporates a benzylamine core protected with a tert-butyloxycarbonyl (Boc) group and substituted with a bromine atom at the ortho position of the benzene ring. This unique combination of a readily cleavable protecting group and a versatile reactive handle for cross-coupling reactions makes it a valuable intermediate in the synthesis of complex pharmaceutical agents and other fine chemicals.[1]

This guide provides a comprehensive overview of the stability and reactivity profile of N-Boc-2-bromobenzylamine, supported by experimental protocols and data presented for clarity and practical application.

Physicochemical and Spectroscopic Properties

N-Boc-2-bromobenzylamine is a solid at room temperature, typically appearing as a white to brown crystalline powder.[2] A summary of its key properties is provided below.

Table 1: Physicochemical Properties of N-Boc-2-bromobenzylamine

| Property | Value | Reference(s) |

| CAS Number | 162356-90-3 | [3][4][5] |

| Molecular Formula | C₁₂H₁₆BrNO₂ | [2][3][5] |

| Molecular Weight | 286.17 g/mol | [2][4][5] |

| Appearance | White to Brown Solid | [2] |

| Melting Point | 50°C to 54°C | [2] |

| Purity | Typically ≥97% | [2][4] |

| SMILES | CC(C)(C)OC(=O)NCC1=CC=CC=C1Br | [2][4] |

| InChI Key | DFNZFCPEUDSNEO-UHFFFAOYSA-N | [2][4] |

Table 2: Spectroscopic Data for N-Boc-2-bromobenzylamine

| Spectroscopy | Characteristic Features | Reference(s) |

| ¹H NMR | Signals for N-H protons appear between 0.5-5.0 ppm.[6] Protons on the carbon adjacent to the nitrogen (benzylic CH₂) typically appear around 2.3-3.0 ppm.[6] The tert-butyl group protons will show a singlet around 1.4 ppm. Aromatic protons will be present in the 7.0-7.6 ppm region. | [6][7] |

| ¹³C NMR | Carbons directly attached to the nitrogen atom appear in the 10-65 ppm range.[6] The carbonyl carbon of the Boc group appears around 155 ppm. Aromatic carbons appear in the 120-140 ppm region. | [6] |

| IR Spectroscopy | Characteristic N-H stretching absorption is observed in the 3300-3500 cm⁻¹ range (typically a single sharp band for a secondary amine). A strong C=O stretching absorption for the carbamate carbonyl is present around 1680-1700 cm⁻¹. | [3][8] |

| Mass Spectrometry | The presence of a single nitrogen atom results in an odd-numbered molecular weight, consistent with the "nitrogen rule".[8] | [8] |

Stability Profile

The stability of N-Boc-2-bromobenzylamine is primarily dictated by the tert-butyloxycarbonyl (Boc) protecting group.

-

Stability to Bases and Nucleophiles: The Boc group is highly stable under basic and most nucleophilic conditions.[9][10] This robustness allows for selective reactions at other sites of a molecule without disturbing the protected amine.

-

Acid Lability: The defining characteristic of the Boc group is its instability under acidic conditions.[11][12] Deprotection is readily achieved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), as well as various Lewis acids.[9] This acid-lability is a cornerstone of its utility in orthogonal protection strategies.[12]

-

Thermal Stability: While generally stable at ambient temperatures, thermal deprotection of the Boc group can occur at elevated temperatures (e.g., refluxing in certain solvents or heating above 150°C).[11][13]

-

Storage: N-Boc-2-bromobenzylamine is classified as a combustible solid.[4] It should be stored in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.

Reactivity Profile

The reactivity of N-Boc-2-bromobenzylamine can be divided into two main categories: reactions involving the N-Boc group and reactions involving the ortho-bromo substituent.

Reactivity of the N-Boc Group: Deprotection

The primary reaction of the N-Boc moiety is its removal to liberate the free amine. This is most commonly accomplished via acid-catalyzed hydrolysis.

Caption: Acid-catalyzed deprotection of the N-Boc group.

Table 3: Common Conditions for N-Boc Deprotection

| Reagent(s) | Solvent(s) | Temperature | Notes | Reference(s) |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0°C to RT | Very common and efficient; typically 20-50% TFA in DCM. | [9][13] |

| Hydrochloric Acid (HCl) | Dioxane, Ethyl Acetate, Methanol | 0°C to RT | Often used as a 4M solution in dioxane. | [9][13] |

| Sulfuric Acid (H₂SO₄) | tert-Butyl Acetate (t-BuOAc) | RT | Effective, but less common than TFA or HCl. | [9] |

| Lewis Acids (e.g., ZnBr₂, BF₃·OEt₂) | Dichloromethane (DCM) | RT | Milder alternatives for substrates sensitive to strong protic acids. | [9][11] |

Experimental Protocol: General Procedure for N-Boc Deprotection with TFA

-

Dissolve the N-Boc-2-bromobenzylamine substrate in an appropriate solvent such as dichloromethane (DCM).[12]

-

Cool the solution to 0°C using an ice bath.

-

Add the acidic reagent (e.g., 5-10 equivalents of trifluoroacetic acid) dropwise.[13]

-

Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-4 hours.[13]

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[12]

-

Upon completion, concentrate the reaction mixture in vacuo to remove the solvent and excess acid.

-

The resulting amine salt can often be precipitated by adding a non-polar solvent like diethyl ether and isolated by filtration.[12] Alternatively, a basic aqueous workup can be performed to isolate the free amine.

Reactivity of the 2-Bromo Group: Cross-Coupling Reactions

The bromine atom on the aromatic ring serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The general reactivity order for aryl halides in these reactions is I > Br > Cl.[14]

Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Table 4: Key Cross-Coupling Reactions for N-Boc-2-bromobenzylamine

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst/Ligand |

| Suzuki-Miyaura | Organoboron Reagent (e.g., R-B(OH)₂) | C-C (Aryl-Aryl, Aryl-Alkyl) | Pd(PPh₃)₄, Pd(dppf)Cl₂ |

| Buchwald-Hartwig | Amine (R₂NH), Amide | C-N | Pd₂(dba)₃ / XPhos, RuPhos, etc. |

| Heck | Alkene | C-C (Aryl-Vinyl) | Pd(OAc)₂, P(o-tol)₃ |

| Sonogashira | Terminal Alkyne | C-C (Aryl-Alkynyl) | Pd(PPh₃)₂Cl₂, CuI |

| Negishi | Organozinc Reagent | C-C | Pd(PPh₃)₄ |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

To a reaction flask, add N-Boc-2-bromobenzylamine (1 equiv.), the boronic acid partner (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv.).[14]

-

Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add degassed solvents (e.g., a mixture of 1,4-dioxane and water) via syringe.[14]

-

Heat the reaction mixture to the required temperature (typically 80-100°C) and stir vigorously.

-

Monitor the reaction's progress by TLC or LC-MS.[14]

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.[14]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the desired coupled product.

Safety and Handling

N-Boc-2-bromobenzylamine is associated with several hazards. Users should consult the Safety Data Sheet (SDS) before handling.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][4][15]

-

Personal Protective Equipment (PPE): Safety glasses or goggles, chemical-resistant gloves, and a lab coat are mandatory. Work should be conducted in a well-ventilated fume hood. For handling fine powders, a dust mask (e.g., N95) is recommended.[4]

-

Shipping: It is classified as an environmentally hazardous substance, solid, N.O.S. (UN3077, Hazard Class 9).[2]

Conclusion

N-Boc-2-bromobenzylamine is a highly versatile and valuable building block in modern organic synthesis. Its stability profile is characterized by a robust Boc-protecting group that is stable to a wide range of non-acidic conditions, allowing for selective manipulation of the aryl bromide moiety. The reactivity of the compound is dual-faceted: the Boc group can be easily removed under acidic conditions to unmask the primary amine, while the bromo substituent provides a reliable handle for a wide array of palladium-catalyzed cross-coupling reactions. This predictable and orthogonal reactivity makes N-Boc-2-bromobenzylamine an essential tool for the construction of complex molecular architectures in pharmaceutical and materials science research.

References

- 1. N-Boc-N-methyl-2-bromophenethylamine | Benchchem [benchchem.com]

- 2. N-Boc-2-bromobenzylamine, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. 2-Bromo-N-(tert-butoxycarbonyl)benzylamine | C12H16BrNO2 | CID 7018300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-Boc-2-bromobenzylamine 97 162356-90-3 [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 9. mcours.net [mcours.net]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

- 12. benchchem.com [benchchem.com]

- 13. reddit.com [reddit.com]

- 14. benchchem.com [benchchem.com]

- 15. aobchem.com [aobchem.com]

Methodological & Application

Application Notes and Protocols for N-Boc-2-bromobenzylamine Suzuki Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This methodology is particularly valuable in medicinal chemistry and drug discovery for the synthesis of biaryl and heteroaryl structures, which are common motifs in biologically active molecules.[3][] This document provides detailed application notes and protocols for the Suzuki coupling of N-Boc-2-bromobenzylamine with various arylboronic acids. The resulting N-Boc-2-arylbenzylamine derivatives are important intermediates in the synthesis of a variety of therapeutic agents, including potent and selective enzyme inhibitors.[3] The N-Boc protecting group offers stability during the coupling reaction and can be readily removed under acidic conditions, providing a versatile handle for further synthetic transformations.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves a palladium catalyst in a catalytic cycle that consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][5]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of N-Boc-2-bromobenzylamine to form a Pd(II) intermediate.

-

Transmetalation: In the presence of a base, the organic group from the arylboronic acid is transferred to the palladium center, forming a diorganopalladium(II) complex.

-

Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated as the desired biaryl product, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields, especially when dealing with sterically hindered substrates like ortho-substituted aryl bromides.[6][7]

Data Presentation: Representative Suzuki Coupling Reactions

The following table summarizes typical reaction conditions and expected yields for the Suzuki coupling of N-Boc-2-bromobenzylamine with various arylboronic acids. The data is compiled from established protocols for similar sterically hindered ortho-substituted aryl bromides.[1][6][7]

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Dioxane/H₂O (10:1) | 100 | 12 | Good to Excellent |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | RuPhos (3) | Cs₂CO₃ (2.0) | Toluene | 110 | 16 | Good to Excellent |

| 3 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | DMF/H₂O (8:1) | 90 | 24 | Moderate to Good |

| 4 | 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ (2.0) | 2-MeTHF | 80 | 18 | Good |

| 5 | 2-Methylphenylboronic acid | Pd(OAc)₂ (3) | XPhos (6) | K₃PO₄ (2.5) | Dioxane | 100 | 24 | Moderate |

Yields are approximate and based on reactions with analogous sterically hindered substrates. Optimization for each specific substrate is recommended.[6][7]

Experimental Protocols

This section provides a detailed methodology for a typical Suzuki-Miyaura coupling reaction of N-Boc-2-bromobenzylamine.

Materials:

-

N-Boc-2-bromobenzylamine (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

-

Phosphine ligand (e.g., SPhos, 4-10 mol%)

-

Base (e.g., K₃PO₄, 2.0-3.0 equiv)

-

Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, or 2-MeTHF)

-

Degassed water (if using an aqueous system)

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

-

Magnetic stirrer and heating plate

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add N-Boc-2-bromobenzylamine (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

-

Reagent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

-

Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane) via syringe. If an aqueous system is used, add the degassed water at this stage.

-

Reaction: Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-110 °C).

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (3 x volume). Combine the organic layers.

-

Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-Boc-2-arylbenzylamine.

Mandatory Visualizations

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: General experimental workflow for the Suzuki coupling reaction.

Applications in Drug Discovery

N-arylbenzylamine scaffolds are prevalent in a wide range of biologically active compounds and are of significant interest to the pharmaceutical industry.[3] The products derived from the Suzuki coupling of N-Boc-2-bromobenzylamine serve as versatile intermediates for the synthesis of:

-

Enzyme Inhibitors: Substituted aryl benzylamines have been identified as potent and selective inhibitors of various enzymes, such as 17β-hydroxysteroid dehydrogenase type 3, which is a target for prostate cancer therapy.[3]

-

Receptor Ligands: The diarylmethylamine core is present in numerous drugs targeting G-protein coupled receptors.

-

Antimicrobial and Antifungal Agents: The N-aryl-N-benzylamine motif has been explored for the development of new antifungal and antimicrobial compounds.[8]

The ability to readily diversify the aryl group at the 2-position of the benzylamine through the Suzuki coupling allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies, accelerating the drug discovery process.[]

References

- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Yoneda Labs [yonedalabs.com]

- 3. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. benchchem.com [benchchem.com]

- 7. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for Buchwald-Hartwig Amination: Intramolecular Cyclization of N-Boc-2-bromobenzylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical and materials science industries, due to its broad substrate scope and functional group tolerance.[3][4] A significant application of this methodology is in the intramolecular synthesis of nitrogen-containing heterocycles, which are prevalent scaffolds in many biologically active compounds.[5]

This document provides detailed application notes and protocols for the intramolecular Buchwald-Hartwig amination of N-Boc-2-bromobenzylamine to synthesize N-Boc-protected isoindolinone, a valuable synthetic intermediate. The reaction proceeds via a palladium-catalyzed cyclization, forming a new C-N bond within the molecule.

Data Presentation: Reaction Conditions for Analogous Intramolecular Cyclizations

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMA | 100 | 24 | 95 |

| Pd-PVP NPs | - | K₂CO₃ | H₂O:DMA (1:1) | 100 | 24 | 95 |

| Pd(OAc)₂ | P(o-tol)₃ | Cs₂CO₃ | Toluene | 110 | 24 | High |

Experimental Protocols

This section outlines a representative protocol for the intramolecular Buchwald-Hartwig amination of N-Boc-2-bromobenzylamine. The conditions are based on established procedures for similar intramolecular C-N bond formations. Optimization may be required to achieve the highest yields for this specific substrate.

Materials and Reagents:

-

N-Boc-2-bromobenzylamine

-

Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Phosphine ligand (e.g., XPhos, SPhos, BINAP)

-

Strong base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃))

-

Anhydrous solvent (e.g., Toluene, Dioxane, THF)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and stirring equipment

-

Reagents for workup and purification (e.g., Diethyl ether, Ethyl acetate, Brine, Anhydrous magnesium sulfate, Silica gel)

Reaction Setup and Procedure:

-

Preparation of the Reaction Vessel: A dry Schlenk flask or reaction vial is charged with a magnetic stir bar. The vessel is then flame-dried under vacuum and backfilled with an inert gas (Argon or Nitrogen). This process is repeated three times to ensure an inert atmosphere.

-

Addition of Reagents:

-

To the reaction vessel, add N-Boc-2-bromobenzylamine (1.0 equiv).

-

Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., XPhos, 4-10 mol%).

-

Add the base (e.g., NaOtBu, 1.5-2.0 equiv).

-

The vessel is briefly evacuated and backfilled with inert gas.

-

-

Addition of Solvent: Anhydrous solvent (e.g., Toluene) is added via syringe. The reaction mixture is typically set to a concentration of 0.1-0.5 M.

-

Reaction Execution: The reaction mixture is heated to the desired temperature (typically 80-110 °C) with vigorous stirring. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Reaction Workup:

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is diluted with a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

The organic layer is washed with water and brine.

-

The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

-

Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-Boc-protected isoindolinone.

Mandatory Visualizations

Catalytic Cycle of Buchwald-Hartwig Amination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Workflow for Intramolecular Buchwald-Hartwig Aminationdot

References

- 1. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: N-Boc Deprotection Methods for 2-Bromobenzylamine Derivatives

Introduction

The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines in organic synthesis due to its stability under various conditions and the relative ease of its removal.[1][2][3] For substrates such as 2-bromobenzylamine derivatives, which are common intermediates in pharmaceutical and materials science, efficient and selective deprotection of the N-Boc group is a critical step. The choice of deprotection method is contingent on the overall molecular structure, particularly the presence of other sensitive functional groups.[1][4] This document provides a detailed overview of common and alternative methods for N-Boc deprotection, with specific protocols relevant to researchers, scientists, and drug development professionals.

Overview of N-Boc Deprotection Strategies

The removal of the N-Boc group is typically accomplished through acid-mediated hydrolysis.[5] However, concerns over the harshness of strong acids on sensitive substrates have led to the development of milder acidic, thermal, and other alternative methods.[1][6]

-

Acidic Deprotection : This is the most traditional approach, involving strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) that readily cleave the carbamate.[7][8] Milder acidic conditions using reagents like p-toluenesulfonic acid (pTSA) or aqueous phosphoric acid can be employed for more delicate molecules.[4][6]

-

Thermal Deprotection : This method involves heating the N-Boc protected amine, often in a suitable solvent such as water, methanol, or 2,2,2-trifluoroethanol (TFE).[4][9] It is considered a "green" chemistry approach as it can often be performed without any added reagents.[9][10] Continuous flow and microwave-assisted thermal methods can accelerate the process significantly.[11][12][13]

-

Alternative Mild Methods : For highly sensitive substrates, various other methods have been developed. These include the use of Lewis acids (e.g., ZnBr₂, TMSI), or reagents like oxalyl chloride in methanol, which can effect deprotection at room temperature.[2][4][14]

Logical Workflow for N-Boc Deprotection

The general experimental workflow for the deprotection of an N-Boc protected amine involves the reaction, monitoring, work-up, and purification of the final product.

References

- 1. benchchem.com [benchchem.com]

- 2. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]

- 3. scispace.com [scispace.com]

- 4. benchchem.com [benchchem.com]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection | MDPI [mdpi.com]

- 7. Boc Deprotection - TFA [commonorganicchemistry.com]

- 8. Boc Deprotection - HCl [commonorganicchemistry.com]

- 9. Thermal Methods - Wordpress [reagents.acsgcipr.org]

- 10. mcours.net [mcours.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 14. researchgate.net [researchgate.net]

N-Boc-2-bromobenzylamine: A Versatile Precursor for the Synthesis of Isoindolinone-Based Kinase Inhibitors in Medicinal Chemistry

For Immediate Release

N-Boc-2-bromobenzylamine has emerged as a critical starting material in medicinal chemistry, providing a versatile scaffold for the synthesis of a variety of therapeutic agents. Its unique structure, featuring a bromine atom for cross-coupling reactions and a Boc-protected amine, makes it an ideal precursor for the construction of complex heterocyclic systems, particularly isoindolinone derivatives known for their potent kinase inhibitory activity. This application note provides detailed protocols and data for the synthesis of isoindolinone-based kinase inhibitors using N-Boc-2-bromobenzylamine, targeting researchers, scientists, and drug development professionals.

The isoindolinone core is a prevalent motif in numerous biologically active compounds, and its synthesis from readily available precursors is of significant interest in pharmaceutical development. The strategic placement of the bromo and aminomethyl functionalities on the N-Boc-2-bromobenzylamine backbone allows for a convergent synthetic approach, typically involving a palladium-catalyzed cross-coupling reaction followed by an intramolecular cyclization.

Application in Kinase Inhibitor Synthesis

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in a multitude of diseases, including cancer. The development of small molecule kinase inhibitors is therefore a major focus of modern drug discovery. Isoindolinone derivatives have shown significant promise as inhibitors of various kinases by targeting the ATP-binding site.

A key synthetic strategy involves the Suzuki-Miyaura cross-coupling of N-Boc-2-bromobenzylamine with an appropriate boronic acid to introduce diversity at what will become the 3-position of the isoindolinone ring. Subsequent deprotection of the Boc group and intramolecular cyclization, often facilitated by an oxidant, leads to the formation of the desired isoindolinone scaffold.

Experimental Protocols

The following protocols provide a general framework for the synthesis of 3-aryl-isoindolinone derivatives from N-Boc-2-bromobenzylamine.

Protocol 1: Suzuki-Miyaura Cross-Coupling of N-Boc-2-bromobenzylamine

This procedure details the palladium-catalyzed coupling of N-Boc-2-bromobenzylamine with a generic arylboronic acid.

Materials:

-

N-Boc-2-bromobenzylamine (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)

-

Triphenylphosphine (PPh₃, 0.1 equiv)

-

Potassium carbonate (K₂CO₃, 2.0 equiv)

-

Toluene

-

Water

Procedure:

-

To a round-bottom flask, add N-Boc-2-bromobenzylamine, arylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

-

Add a 4:1 mixture of toluene and water.

-

Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

-

Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Protocol 2: Deprotection and Oxidative Cyclization to form Isoindolinone

This protocol describes the removal of the Boc protecting group and the subsequent intramolecular cyclization to yield the isoindolinone core.

Materials:

-

N-Boc-2-aryl-benzylamine (from Protocol 1) (1.0 equiv)

-

Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

-

Dichloromethane (DCM)

-

Oxidizing agent (e.g., Manganese dioxide, MnO₂) (5.0 equiv)

-

Solvent (e.g., Dichloromethane or Toluene)

Procedure:

-

Deprotection:

-

Dissolve the N-Boc-2-aryl-benzylamine in DCM.

-

Add TFA (10 equiv) or an excess of 4M HCl in dioxane and stir at room temperature for 1-4 hours until deprotection is complete (monitored by TLC or LC-MS).

-

Remove the solvent and excess acid under reduced pressure.

-

-

Oxidative Cyclization:

-

Dissolve the resulting crude amine salt in a suitable solvent like DCM or toluene.

-

Add the oxidizing agent (e.g., MnO₂) and stir the mixture at room temperature or with gentle heating until the cyclization is complete (monitored by TLC or LC-MS).

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the oxidant.

-

Concentrate the filtrate and purify the crude isoindolinone by flash column chromatography or recrystallization.

-

Quantitative Data Summary

The following table summarizes typical yields for the key synthetic steps. Actual yields may vary depending on the specific substrates and reaction conditions used.

| Step | Starting Material | Product | Typical Yield (%) |

| Suzuki-Miyaura Coupling | N-Boc-2-bromobenzylamine | N-Boc-2-aryl-benzylamine | 70-90 |

| Deprotection & Cyclization | N-Boc-2-aryl-benzylamine | 3-Aryl-isoindolinone | 60-85 |

Visualizing the Synthetic and Signaling Pathways

To further illustrate the application of N-Boc-2-bromobenzylamine in medicinal chemistry, the following diagrams depict the general synthetic workflow and a representative signaling pathway that can be targeted by the resulting kinase inhibitors.

Caption: Synthetic workflow from N-Boc-2-bromobenzylamine to a 3-aryl-isoindolinone kinase inhibitor.

Caption: Inhibition of a kinase signaling pathway by an isoindolinone derivative.

Conclusion

N-Boc-2-bromobenzylamine serves as a valuable and versatile precursor in the field of medicinal chemistry. Its application in the synthesis of isoindolinone-based kinase inhibitors highlights its importance in the development of novel therapeutics. The provided protocols and data offer a foundational guide for researchers to explore the synthesis of diverse libraries of bioactive molecules from this key starting material. The continued exploration of reactions involving N-Boc-2-bromobenzylamine is expected to yield further advancements in drug discovery.

Experimental procedure for N-Boc protection of 2-bromobenzylamine

Application Note: N-Boc Protection of 2-Bromobenzylamine

Audience: Researchers, scientists, and drug development professionals.

Introduction: The protection of amine functional groups is a critical strategy in multi-step organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs).[1] The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability in various reaction conditions and its facile cleavage under mild acidic conditions.[1][2][3] This application note provides a detailed experimental procedure for the N-Boc protection of 2-bromobenzylamine using di-tert-butyl dicarbonate (Boc₂O), yielding tert-butyl (2-bromobenzyl)carbamate, a valuable intermediate in medicinal chemistry.

Reaction Scheme:

Experimental Protocol

This protocol details a standard laboratory procedure for the N-Boc protection of 2-bromobenzylamine.

Materials and Reagents:

-

2-Bromobenzylamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

1M Hydrochloric acid (HCl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography elution

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromobenzylamine (1.0 equiv) in anhydrous tetrahydrofuran (THF).

-

Add triethylamine (TEA) (1.2-1.5 equiv) to the solution. Stir the mixture at room temperature for 5 minutes.[4]